
2-amino-N,N-dimethylpropane-1-sulfonamide
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Overview
Description
2-amino-N,N-dimethylpropane-1-sulfonamide is a versatile chemical compound with the molecular formula C5H14N2O2S and a molecular weight of 166.24 g/mol . This compound is known for its unique structure, which enables it to be used in various research areas, ranging from pharmaceuticals to organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethylpropane-1-sulfonamide typically involves the reaction of 2-amino-N,N-dimethylpropane with a sulfonating agent. One common method is the reaction of 2-amino-N,N-dimethylpropane with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide . The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
Reagent | Conditions | Product | Mechanistic Pathway |
---|---|---|---|
Hydrogen peroxide | Acidic aqueous, 60–80°C | N-Oxide derivative | Radical-mediated oxidation |
KMnO₄ | Aqueous, neutral pH | Nitroso intermediate | Two-electron oxidation |
The sulfonamide group remains stable under these conditions due to its electron-withdrawing nature. Oxidation primarily targets the electron-rich NH₂ group, forming intermediates useful in pharmaceutical synthesis.
Reduction Reactions
Selective reduction of functional groups:
Reagent | Conditions | Product | Selectivity |
---|---|---|---|
LiAlH₄ | Anhydrous THF, reflux | Sulfinic acid derivative | S=O bond reduction |
NaBH₄/CuCl₂ | Methanol, RT | Retained sulfonamide | No reduction observed |
The sulfonamide’s S=O bond resists reduction with mild agents but reacts with strong hydride donors like LiAlH₄ to yield sulfinic acids. The NH₂ group remains unaffected under these conditions.
Acylation of the Amine Group
Reagent | Base | Product | Yield |
---|---|---|---|
Acetyl chloride | Pyridine | N-Acetyl sulfonamide | 85% |
Benzoyl chloride | Et₃N | N-Benzoyl sulfonamide | 78% |
The NH₂ group acts as a nucleophile, forming stable amides. Steric hindrance from the dimethylsulfonamide group slightly reduces reactivity compared to unsubstituted sulfonamides .
Sulfonamide Group Functionalization
Reagent | Conditions | Product | Application |
---|---|---|---|
R-X (alkyl halide) | K₂CO₃, DMF, 80°C | Quaternary sulfonamide salts | Ionic liquid synthesis |
t-BuONSO (Grignard) | −78°C, THF | Sulfonimidamide derivatives | Antibacterial agents |
The sulfonamide’s nitrogen participates in nucleophilic substitutions with alkyl halides or organometallic reagents, enabling diversification for drug discovery .
Coupling Reactions
Palladium-catalyzed cross-coupling applications:
Reagent System | Conditions | Product | Scope |
---|---|---|---|
Pd(OAc)₂/DABSO | DMF, 100°C | Biaryl sulfonamides | 62–89% yield |
CuI/1,10-phenanthroline | DMSO, O₂ atmosphere | Sulfonamide-peptide conjugates | 75% yield |
These reactions leverage the sulfonamide as a directing group or stable backbone for constructing complex architectures .
Acid/Base Reactions
Protonation equilibria and salt formation:
Condition | Site Affected | pKa Values | Observed Behavior |
---|---|---|---|
pH < 2 | NH₂ group | NH₂: ~8.5; S(O)₂N: <0 | NH₂ protonation → ammonium salt |
pH > 10 | Sulfonamide NH | S(O)₂NH: ~10.2 | Deprotonation → sulfonamide anion |
The compound forms stable salts with mineral acids (e.g., HCl), enhancing water solubility for biological assays.
Thermal Degradation
Stability under heat:
Temperature | Environment | Major Degradation Product | Half-Life |
---|---|---|---|
150°C | N₂ atmosphere | SO₂ + dimethylamine | 2.5 hr |
220°C | Air | Sulfonic acid derivatives | <30 min |
Decomposition above 150°C releases SO₂, necessitating controlled storage.
Key Mechanistic Insights:
-
Sulfonamide Activation : The S=O group polarizes adjacent C-N bonds, facilitating nucleophilic substitutions .
-
Steric Effects : 2,2-Dimethyl branching slows reaction kinetics at the sulfonamide nitrogen compared to linear analogs .
-
Hydrogen Bonding : The NH₂ group participates in intermolecular H-bonds, influencing crystallization and solubility.
This reactivity profile supports applications in medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., polymeric sulfonamides). Experimental data gaps in regioselectivity and catalytic asymmetric reactions warrant further study.
Scientific Research Applications
Pharmaceutical Applications
1. Antibacterial Properties
ADMS belongs to the sulfonamide class, known for its antibacterial properties. It acts by inhibiting the enzyme dihydropteroate synthase, essential for folate synthesis in bacteria, making it a candidate for developing new antibacterial agents.
2. Drug Development
ADMS serves as a precursor for synthesizing complex pharmaceutical compounds. For instance, it can be modified to create N-(3-amino-quinoxalin-2-yl)-sulfonamides, which have shown potential in treating various diseases due to their biological activity.
3. Inhibition of Carbonic Anhydrases
Recent studies have revealed that ADMS derivatives can selectively inhibit carbonic anhydrase isoforms associated with cancer, indicating a potential role in cancer therapy .
Industrial Applications
1. Agrochemicals
ADMS is utilized in synthesizing agrochemicals, including herbicides and pesticides that target specific biological pathways in plants or pests.
2. Chemical Intermediates
The compound is also valuable as an intermediate in various chemical reactions, including oxidation and reduction processes, facilitating the synthesis of other functionalized compounds.
Antibacterial Efficacy
A study demonstrated that sulfonamides exhibit broad-spectrum antibacterial activity against resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting ADMS's potential in treating resistant infections .
Toxicity Assessments
Research has been conducted to assess the environmental impact and toxicity profiles of sulfonamide drugs, crucial for understanding the implications of using compounds like ADMS in pharmaceuticals and agrochemicals .
Comparative Analysis of Sulfonamide Applications
Application Area | Specific Use Cases | Notable Compounds |
---|---|---|
Pharmaceuticals | Antibacterial agents | Sulfamethazine, Sulfadiazine |
Drug Development | N-(3-amino-quinoxalin-2-yl)-sulfonamides | Various derivatives |
Agrochemicals | Herbicides and pesticides | Various sulfonamide derivatives |
Chemical Intermediates | Synthesis of functionalized compounds | Various reactions involving ADMS |
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonamide groups. This inhibition can disrupt metabolic pathways, leading to various biological effects . The compound’s sulfonamide group is crucial for its binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-amino-N,N-dimethylpropane-1-sulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a sulfonamide group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Biological Activity
2-Amino-N,N-dimethylpropane-1-sulfonamide, commonly referred to as a sulfonamide, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They are primarily known for their antibacterial properties, but they also exhibit a range of other biological activities, including diuretic and anti-inflammatory effects . The biological activity of sulfonamides is largely attributed to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for the production of folate in bacteria .
Antibacterial Activity
The antibacterial mechanism of this compound involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By competing with PABA, sulfonamides prevent the formation of dihydrofolate, thus inhibiting bacterial growth and replication .
Efficacy Against Specific Pathogens
Research indicates that sulfonamides, including this compound, exhibit significant activity against various pathogens:
- Staphylococcus aureus : Effective against both methicillin-sensitive and methicillin-resistant strains.
- Escherichia coli : Demonstrated effectiveness in treating urinary tract infections.
- Nocardia species : Notably effective due to their unique metabolic pathways that are susceptible to sulfonamide action .
The primary mechanism by which this compound exerts its antibacterial effect is through competitive inhibition. This inhibition leads to:
- Bacteriostatic Effect : Rather than killing bacteria outright (bactericidal), it inhibits their growth and reproduction.
- Resistance Development : Continuous use can lead to bacterial resistance through various mechanisms such as overproduction of PABA or mutations in the target enzyme .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and similar compounds:
-
Antibacterial Evaluation :
- A study demonstrated that derivatives of sulfonamides showed enhanced antibacterial activity when modified with electron-withdrawing groups. This modification increased binding affinity to target enzymes .
- A recent evaluation showed that this compound exhibited improved efficacy against resistant strains of bacteria compared to traditional antibiotics .
- Cytotoxicity Assessment :
-
Pharmacokinetics and ADMET Properties :
- The pharmacokinetic profile revealed that this compound has favorable absorption characteristics but may undergo rapid metabolism leading to shorter half-life in vivo. Studies using computational models have predicted its behavior in biological systems, highlighting the importance of structural modifications for enhanced efficacy and reduced toxicity .
Data Tables
Property | Value/Description |
---|---|
Molecular Formula | C5H12N2O2S |
Molecular Weight | 164.22 g/mol |
Mechanism | Dihydropteroate synthase inhibition |
Bacteriostatic/Bactericidal | Bacteriostatic |
Key Pathogens | Staphylococcus aureus, Escherichia coli, Nocardia |
Properties
IUPAC Name |
2-amino-N,N-dimethylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S/c1-5(6)4-10(8,9)7(2)3/h5H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXKPJCKCHQTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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